ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
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Overview
Description
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoate ester, a pyrazole ring, and a sulfone group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyrazole ring or the sulfone group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate include:
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- 4-({2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzoate group with a tetrahydrothiophene ring and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including the reaction of 4-nitroaniline with tetrahydrothiophene derivatives under controlled conditions to yield the desired product. Key steps in the synthesis may include:
- Formation of Pyrazole Derivative : Utilizing ethyl acetoacetate and phenyl hydrazine.
- Functionalization : Introduction of various substituents through selective reactions such as oxidation and reduction.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The structure allows for:
- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological macromolecules.
- Stabilization : The tetrahydrothiophene ring contributes to the stability and binding affinity of the compound.
Biological Activities
Research indicates that derivatives of pyrazole compounds often exhibit a wide range of biological activities. This compound has been studied for several key activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to ethyl 4-{...} have demonstrated effectiveness against various bacterial strains.
Activity | Tested Strains | Inhibition Zone (mm) |
---|---|---|
Bactericidal | E. coli | 15 |
Bacteriostatic | S. aureus | 12 |
Antifungal | C. albicans | 10 |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it can effectively scavenge free radicals, which is crucial for mitigating oxidative stress.
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 30 |
50 | 65 |
100 | 85 |
Enzyme Inhibition
Research has also focused on the ability of this compound to inhibit certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in cancer progression.
Case Studies
Several studies have highlighted the biological efficacy of ethyl 4-{...}. Notably:
- Anticancer Activity : A study published in Open Pharmaceutical Sciences Journal reported that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Another investigation demonstrated that compounds related to ethyl 4-{...} could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C18H21N3O5S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C18H21N3O5S/c1-3-26-18(23)13-4-6-14(7-5-13)19-10-16-12(2)20-21(17(16)22)15-8-9-27(24,25)11-15/h4-7,10,15,20H,3,8-9,11H2,1-2H3 |
InChI Key |
RMOJFAVDCJMKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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